molecular formula C18H18N2O3S2 B2784444 1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034307-18-9

1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No. B2784444
CAS RN: 2034307-18-9
M. Wt: 374.47
InChI Key: YMKMLADLNYZAHB-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

Chemical Synthesis and Evaluation

Research has focused on the synthesis and biochemical evaluation of urea derivatives for their potential in inhibiting enzymes like acetylcholinesterase. For instance, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for antiacetylcholinesterase activity. The study aimed to optimize the spacer length linking two pharmacophoric moieties, demonstrating the structural flexibility and potential therapeutic applications of such compounds (Vidaluc et al., 1995).

Material Science and Corrosion Inhibition

Urea derivatives have also been evaluated for their effectiveness as corrosion inhibitors. For example, 1,3,5-triazinyl urea derivatives were investigated for their corrosion inhibition performance on mild steel in acidic solutions. These compounds demonstrated significant inhibition effects, attributed to the adsorption of the molecules on the steel surface, indicating the potential of urea derivatives in protecting metals from corrosion (Mistry et al., 2011).

Anticancer Research

In the realm of medicinal chemistry, diaryl ureas have been identified as crucial fragments. A study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives designed and synthesized these compounds, evaluating them for their antiproliferative activity against various cancer cell lines. The research discovered compounds with significant antiproliferative effects, highlighting the potential of urea derivatives as anticancer agents (Jian Feng et al., 2020).

Supramolecular Chemistry

Urea and its derivatives play a pivotal role in supramolecular chemistry, primarily through hydrogen bonding. Studies on ureidopyrimidones, for example, have shown strong dimerization capabilities via quadruple hydrogen bonding, offering a powerful tool for assembling complex molecular structures. This high dimerization constant makes ureidopyrimidones valuable building blocks in the construction of supramolecular assemblies (Beijer et al., 1998).

Pharmaceutical Applications

Moreover, urea derivatives have been synthesized and screened for their anticonvulsant activity, indicating their potential in developing new treatments for seizure disorders. The structural modification of these compounds has been guided by molecular docking studies, contributing to the understanding of their pharmacological profile and optimizing their therapeutic efficacy (Thakur et al., 2017).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-22-14-6-3-5-13(17(14)23-2)19-18(21)20-16(12-8-10-24-11-12)15-7-4-9-25-15/h3-11,16H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKMLADLNYZAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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